3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one 3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734592
InChI: InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2
SMILES:
Molecular Formula: C11H8ClN5OS
Molecular Weight: 293.73 g/mol

3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15734592

Molecular Formula: C11H8ClN5OS

Molecular Weight: 293.73 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C11H8ClN5OS
Molecular Weight 293.73 g/mol
IUPAC Name 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2
Standard InChI Key RCHXEYSWPLCLGP-UHFFFAOYSA-N
Canonical SMILES C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s IUPAC name, 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one, reflects its intricate architecture:

  • Thiazolidin-4-one backbone: A saturated five-membered ring with sulfur at position 1, a ketone at position 4, and nitrogen at position 3.

  • 4-Chlorophenyl group: Attached to the nitrogen at position 3, this substituent introduces electron-withdrawing effects, potentially enhancing stability and modulating bioactivity.

  • 1,2,4-Triazol-4-ylimino group: A planar, aromatic triazole moiety linked via an imine bond to position 2, contributing to π-π stacking interactions in biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₈ClN₅OS
Molecular Weight293.73 g/mol
IUPAC Name3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
SMILESC1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl
InChIKeyRCHXEYSWPLCLGP-UHFFFAOYSA-N

The chlorine atom at the para position of the phenyl ring increases lipophilicity, potentially improving membrane permeability, while the triazole’s nitrogen-rich structure may facilitate hydrogen bonding with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical NMR shifts for this compound can be predicted using density functional theory (DFT):

  • ¹H NMR:

    • Thiazolidinone ring protons (H-2, H-5): δ 3.5–4.5 ppm (multiplet).

    • Aromatic protons (4-chlorophenyl): δ 7.3–7.5 ppm (doublet, J = 8.5 Hz).

    • Triazole protons: δ 8.1–8.3 ppm (singlet) .

  • ¹³C NMR:

    • C=O (position 4): δ 170–175 ppm.

    • Thiazolidinone C-S: δ 45–50 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

  • C=O stretch: 1680–1720 cm⁻¹.

  • C-N (imine): 1580–1620 cm⁻¹.

  • C-Cl: 750–800 cm⁻¹.

CompoundIC₅₀ (μM)Target Pathway
5-(4-Methylbenzylidene) derivative1.30Acetylcholinesterase inhibition
Syringaldehyde-based hybrid2.45Antibacterial (Gram-positive)

Enzyme Inhibition

Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazoles demonstrate acetylcholinesterase (AChE) inhibition, with IC₅₀ values as low as 1.30 μM . The triazolylimino group in this compound may similarly bind to AChE’s catalytic site, warranting enzymatic assays.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • In Silico Studies: Perform molecular docking against AChE (PDB ID 4EY7) and antimicrobial targets (e.g., E. coli DNA gyrase).

  • In Vivo Toxicity Profiling: Assess acute and chronic toxicity in rodent models to establish safety margins.

  • Structure-Activity Relationships (SAR): Modify the chloro substituent to -CF₃ or -OCH₃ to evaluate electronic effects on bioactivity.

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